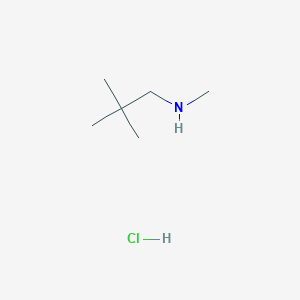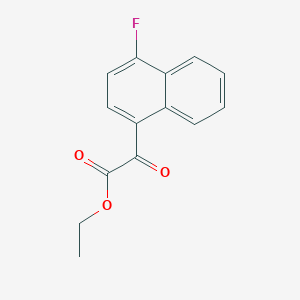
Ethyl 4-fluoro-1-naphthoylformate
描述
Ethyl 4-fluoro-1-naphthoylformate is an organic compound with the molecular formula C₁₄H₁₁FO₃ and a molecular weight of 246.23 g/mol . It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains a fluorine atom at the 4-position of the naphthalene ring. This compound is primarily used in research and development settings and is not intended for medicinal or household use .
准备方法
The synthesis of Ethyl 4-fluoro-1-naphthoylformate typically involves the esterification of 4-fluoro-1-naphthoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or column chromatography.
化学反应分析
Ethyl 4-fluoro-1-naphthoylformate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form 4-fluoro-1-naphthoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ester group can yield 4-fluoro-1-naphthoyl alcohol, typically using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom in the naphthalene ring can be substituted with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and solvents like ethanol or dichloromethane. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
Ethyl 4-fluoro-1-naphthoylformate is used extensively in scientific research, particularly in the fields of organic chemistry and medicinal chemistry. Its applications include:
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmacological Studies: Researchers use this compound to study the effects of fluorinated aromatic compounds on biological systems.
Material Science: It is used in the development of new materials with specific properties, such as fluorescence or conductivity
作用机制
相似化合物的比较
Ethyl 4-fluoro-1-naphthoylformate can be compared to other naphthoylformate derivatives, such as:
Ethyl 1-naphthoylformate: Lacks the fluorine atom, resulting in different reactivity and biological activity.
Ethyl 4-chloro-1-naphthoylformate: Contains a chlorine atom instead of fluorine, which can lead to different chemical and biological properties.
Ethyl 4-bromo-1-naphthoylformate:
属性
IUPAC Name |
ethyl 2-(4-fluoronaphthalen-1-yl)-2-oxoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3/c1-2-18-14(17)13(16)11-7-8-12(15)10-6-4-3-5-9(10)11/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSBJHMISSXOZTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC=C(C2=CC=CC=C21)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80625917 | |
| Record name | Ethyl (4-fluoronaphthalen-1-yl)(oxo)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80625917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
409081-83-0 | |
| Record name | Ethyl (4-fluoronaphthalen-1-yl)(oxo)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80625917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

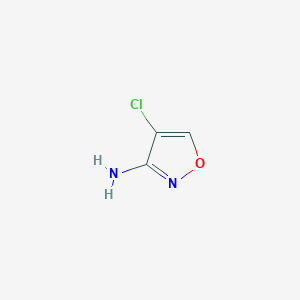
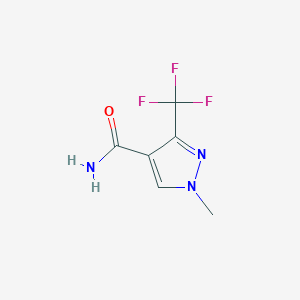


![Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one](/img/structure/B1322348.png)



![7-(Trifluoromethyl)imidazo[1,2-c]pyrimidine](/img/structure/B1322353.png)
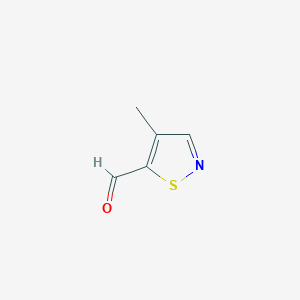
![(3-[4-(Tert-butoxycarbonyl)piperazin-1-YL]phenyl)boronic acid](/img/structure/B1322361.png)

